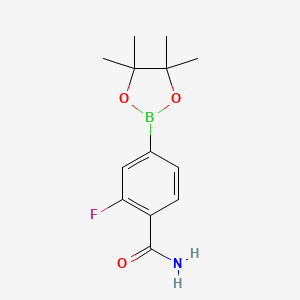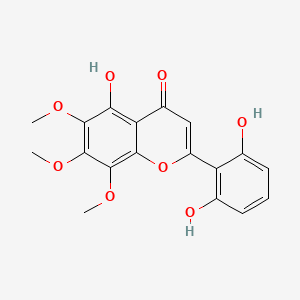
2-(2,6-Dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one
説明
The compound "2-(2,6-Dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one" is a chromen-4-one derivative, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests the presence of multiple hydroxy groups and methoxy substituents, which may influence its chemical behavior and potential biological interactions.
Synthesis Analysis
The synthesis of related compounds often involves the formation of complex structures through multi-step reactions. For instance, the synthesis of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and corresponding 4-hydroxy-2-pyrones was achieved under mild conditions, indicating that similar conditions could potentially be applied to synthesize the compound . Additionally, the synthesis of 2',6'-Dihydroxychalcones using protective groups and subsequent removal under mild acid conditions suggests a possible synthetic route for the hydroxyphenyl component of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various methods, including X-ray crystallography. For example, the crystal structure of a related compound, (E)-3-(2-hydroxy-4-methylphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, was elucidated, showing the presence of hydrogen bonds and weak interactions that stabilize the crystal structure . These findings provide insights into how the molecular structure of "2-(2,6-Dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one" might be analyzed and understood.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from studies on similar structures. For instance, the use of 2-Hydroxymethylphenylboronate to detect carbohydrates through the formation of anionic complexes indicates that the hydroxy groups in the compound may participate in similar complexation reactions . Moreover, the negative halochromism observed in a Hinopurpurin derivative suggests that the compound may exhibit significant changes in its spectral properties under different conditions, which could be relevant for its chemical reactions analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from related compounds. For example, the separation of enantiomers of a novel anticancer agent indicates that chiral centers in the compound may lead to different biological activities, which is an important aspect of its chemical properties . The crystal structure analysis of related compounds also provides information on the potential intermolecular interactions and stability of the compound .
科学的研究の応用
1. Antimicrobial and Antifungal Properties
- Dai et al. (2006) isolated several new metabolites, including 2-(2,6-Dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one, from the endophytic fungus Nodulisporium sp. These compounds exhibited herbicidal, antifungal, and antibacterial activities, highlighting their potential in antimicrobial and antifungal applications (Dai et al., 2006).
2. Chemical Synthesis and Structural Analysis
- Lee and Tan (1967) conducted a study on the synthesis of linderone and methyl-inderone, which involved derivatives of 2-(2,6-Dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one. This research contributes to the understanding of chemical synthesis and structural properties of related compounds (Lee & Tan, 1967).
3. Crystal Structure Analysis
- Asker et al. (2006) isolated the title compound from Vitex agnus-castus L. and conducted a crystal structure analysis. This research aids in understanding the molecular and crystallographic properties of such compounds (Asker, Akin, & Hökelek, 2006).
4. Bioactivity Studies
- Gul et al. (2016) synthesized a series of compounds including derivatives of 2-(2,6-Dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one and tested them for cytotoxicity and potential as carbonic anhydrase inhibitors. This illustrates the compound's relevance in bioactivity and medicinal chemistry research (Gul et al., 2016).
5. Antioxidant Properties
- Çetinkaya et al. (2012) synthesized derivatives of 2-(2,6-Dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one and evaluated their antioxidant properties, demonstrating the compound's potential in oxidative stress-related research (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
6. Drug Design and Discovery
- Reddy, Ramana Reddy, and Dubey (2014) developed environmentally friendly syntheses of analogues to paracetamol, incorporating derivatives of 2-(2,6-Dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one. This highlights the compound's utility in green chemistry approaches to drug discovery (Reddy, Ramana Reddy, & Dubey, 2014).
特性
IUPAC Name |
2-(2,6-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-16-14(22)13-10(21)7-11(12-8(19)5-4-6-9(12)20)26-15(13)17(24-2)18(16)25-3/h4-7,19-20,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIOPQQHBZSDQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=C(C=CC=C3O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B3030768.png)


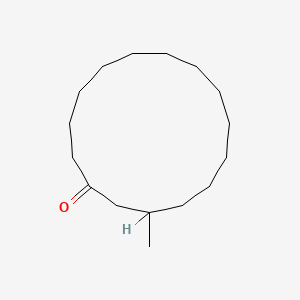
![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)
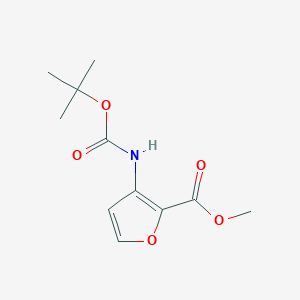
![3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3030779.png)
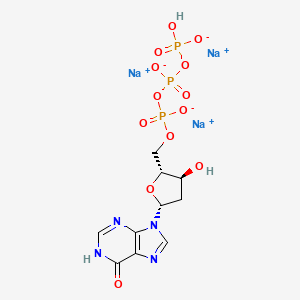
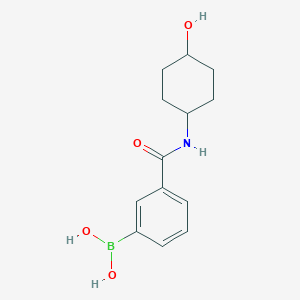
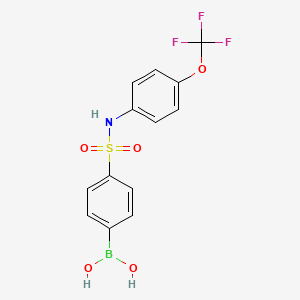
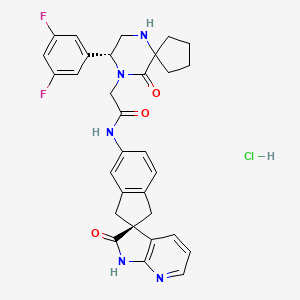

![(5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B3030789.png)
